1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide is an organic compound that features a piperidine ring substituted with an anthracen-9-ylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Anthracen-9-ylmethyl Group: This step involves the alkylation of the piperidine ring with an anthracen-9-ylmethyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the amidation of the piperidine derivative with an appropriate carboxylic acid derivative under catalytic or non-catalytic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine-3-carboxamide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
- **1-(Anthracen-9-ylmethyl)piperidin-3-yl)methanol
- **Piperidine derivatives with various substituents
Uniqueness: 1-(Anthracen-9-ylmethyl)piperidine-3-carboxamide is unique due to the presence of both the anthracene moiety and the piperidine ring, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c22-21(24)17-8-5-11-23(13-17)14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-4,6-7,9-10,12,17H,5,8,11,13-14H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOJLJEIRRHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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